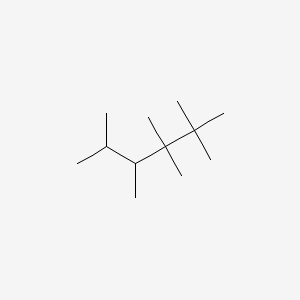
1,4-Benzothiazepin-5(2H)-one, 4-acetyl-2-(acetyloxy)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzothiazepin-5(2H)-one, 4-acetyl-2-(acetyloxy)-3,4-dihydro- is a chemical compound belonging to the benzothiazepine class. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzothiazepin-5(2H)-one, 4-acetyl-2-(acetyloxy)-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and appropriate diketones under acidic or basic conditions.
Acetylation: Introduction of acetyl groups using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Purification Techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzothiazepin-5(2H)-one, 4-acetyl-2-(acetyloxy)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and acetylation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1,4-Benzothiazepin-5(2H)-one, 4-acetyl-2-(acetyloxy)-3,4-dihydro- would depend on its specific biological activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazepine: The parent compound with similar structural features.
Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.
Clentiazem: Another benzothiazepine derivative with cardiovascular effects.
Uniqueness
1,4-Benzothiazepin-5(2H)-one, 4-acetyl-2-(acetyloxy)-3,4-dihydro- may have unique properties due to the presence of acetyl and acetyloxy groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
62407-25-4 |
|---|---|
Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
(4-acetyl-5-oxo-2,3-dihydro-1,4-benzothiazepin-2-yl) acetate |
InChI |
InChI=1S/C13H13NO4S/c1-8(15)14-7-12(18-9(2)16)19-11-6-4-3-5-10(11)13(14)17/h3-6,12H,7H2,1-2H3 |
InChI Key |
ZENLMHTYMORKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(SC2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride](/img/structure/B14538230.png)

![N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14538244.png)



![5,7,7-Trimethyl-10-oxabicyclo[7.2.1]dodeca-1(12),4-dien-11-one](/img/structure/B14538264.png)
![2-(4-Propylphenyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14538277.png)

![1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one](/img/structure/B14538282.png)
